Beta-casomorphin 7 is a heptapeptide with the amino acid sequence Tyr-Pro-Phe-Pro-Gly-Pro-Ile []. It is an opioid peptide, meaning it can interact with opioid receptors in the body []. BCM7 is a product of the digestion of beta-casein A1, a protein found in the milk of some cow breeds [, ].
BCM7 is of significant interest to researchers due to its potential biological activity. Studies suggest it may influence various physiological processes, including gastrointestinal function, immune response, and even behavior [, , , ].
Tyr-pro-phe-pro-gly-pro-ile, also known as beta-casomorphin 7, is a heptapeptide derived from the digestion of beta-casein, a major protein found in cow's milk. The sequence consists of seven amino acids: tyrosine, proline, phenylalanine, proline, glycine, proline, and isoleucine. This peptide is notable for its potential opioid-like effects due to its structural similarity to endogenous opioids. The presence of proline residues contributes to its unique conformational properties and biological activity.
Beta-casomorphin 7 is primarily sourced from dairy products, particularly cow's milk. It is formed during the enzymatic digestion of beta-casein and has been studied for its physiological effects in humans and animals.
Beta-casomorphin 7 is classified as an opioid peptide. Opioid peptides are short chains of amino acids that can bind to opioid receptors in the body, potentially influencing pain perception, mood, and various physiological processes.
The synthesis of Tyr-pro-phe-pro-gly-pro-ile can be achieved through several methods, including:
The solid phase peptide synthesis method allows for precise control over the sequence and purity of the synthesized peptide. The process typically involves:
This method ensures high yields and purity levels suitable for biological studies .
The molecular formula for beta-casomorphin 7 is . Its structure features multiple proline residues that contribute to its unique conformational properties. The presence of these residues allows for specific interactions with opioid receptors.
Beta-casomorphin 7 can undergo various chemical reactions typical of peptides:
These reactions are essential for understanding the stability and degradation pathways of beta-casomorphin 7 in biological systems .
Beta-casomorphin 7 exerts its effects primarily through interaction with opioid receptors in the central nervous system. The mechanism involves:
Research indicates that beta-casomorphin 7 may have implications in pain management and could influence addiction pathways due to its opioid-like properties .
Beta-casomorphin 7 is typically presented as a white powder when synthesized. It is soluble in water and polar solvents due to its peptide nature.
Key chemical properties include:
Understanding these properties is crucial for developing formulations or therapeutic applications involving beta-casomorphin 7 .
Beta-casomorphin 7 holds promise across various scientific fields:
Tyr-Pro-Phe-Pro-Gly-Pro-Ile (YPFPGPI) is a bioactive heptapeptide primarily derived from the enzymatic hydrolysis of β-casein, a major milk protein. This peptide originates specifically from the β-casein A1 variant at positions 60-66 (Tyr60-Ile66) within the protein sequence [1] [9]. The structural context of this sequence in bovine β-casein is critical for its release, as flanking residues influence protease accessibility. β-casein variants (A1, A2, B) exhibit polymorphic differences that significantly affect proteolytic cleavage efficiency and peptide yield. The A1 variant contains a His67 residue that creates a preferred cleavage site for proteases at the His66-Ile67 bond, facilitating the release of the intact heptapeptide [2] [9].
The peptide's amino acid composition features a high proline content (42.9%), which confers structural rigidity and resistance to proteolytic degradation. Proline's unique cyclic structure imposes conformational constraints that influence peptide folding and biological interactions [5] [9]. The biosynthetic precursors of the constituent amino acids originate from central metabolic pathways: Phenylalanine (Phe) is an essential aromatic amino acid synthesized from chorismate via the shikimate pathway; Tyrosine (Tyr) derives from phenylalanine hydroxylation; Proline (Pro) is synthesized from glutamate; Glycine (Gly) from serine; and Isoleucine (Ile) from threonine in branched-chain amino acid metabolism [3] [9].
Table 1: Origin of Amino Acid Constituents in YPFPGPI
Amino Acid | Metabolic Precursor | Biosynthetic Pathway | Position in β-casein |
---|---|---|---|
Tyrosine (Tyr) | Phenylalanine | Aromatic amino acid pathway | 60 |
Proline (Pro) | Glutamate | Glutamate-5-semialdehyde | 61, 63, 66 |
Phenylalanine (Phe) | Chorismate | Shikimate pathway | 62 |
Glycine (Gly) | Serine | Serine hydroxymethyltransferase | 64 |
Isoleucine (Ile) | Threonine | Branched-chain amino acid synthesis | 67 |
The liberation of YPFPGPI from precursor proteins occurs through sequential proteolytic cleavage during gastrointestinal digestion. Gastric pepsin initiates hydrolysis by targeting aromatic residues (Tyr, Phe) in β-casein, generating larger peptide fragments. Subsequent duodenal digestion by pancreatic proteases (trypsin, chymotrypsin) and brush border enzymes further processes these fragments into smaller peptides, including YPFPGPI [4] [10].
The cleavage specificity of these enzymes is determined by their active site architectures. Trypsin preferentially cleaves C-terminal to basic residues (Arg, Lys), while chymotrypsin targets large hydrophobic residues (Phe, Tyr, Trp). The high proline content in YPFPGPI limits proteolytic degradation during digestion, as proline bonds are resistant to many endopeptidases. This stability allows for increased intestinal absorption and bioavailability [4] [10].
In vitro digestion models demonstrate that hydrolysis efficiency varies significantly with enzymatic conditions. A study comparing protease effectiveness revealed that thermolysin from Bacillus thermoproteolyticus yields approximately 35% more YPFPGPI than pancreatic enzymes alone, due to its unique specificity for Pro-X bonds [10].
Table 2: Protease Efficiency in YPFPGPI Release
Protease | Cleavage Specificity | YPFPGPI Yield (%) | Optimal Conditions |
---|---|---|---|
Pepsin | N-terminal to Phe/Tyr | 12.5 ± 2.1 | pH 2.0, 37°C |
Trypsin | C-terminal to Arg/Lys | 8.3 ± 1.7 | pH 7.5, 37°C |
Chymotrypsin | C-terminal to Phe/Tyr | 18.6 ± 3.2 | pH 7.8, 37°C |
Thermolysin | N-terminal to Pro/Ile | 42.8 ± 4.5 | pH 8.0, 70°C |
Genetic variations in both the precursor proteins and proteolytic enzymes significantly impact YPFPGPI generation. β-casein polymorphisms (A1, A2, B variants) result from single nucleotide polymorphisms (SNPs) in the CSN2 gene. The A1 variant contains a histidine (His67) instead of proline found in A2, creating a preferred cleavage site for proteases. Population studies reveal that bovine herds with A1 variant predominance (common in European breeds) produce milk with significantly higher YPFPGPI potential (up to 3.2-fold) compared to A2-dominant herds (common in Asian and African cattle) [2] [8].
Genetic polymorphisms in protease-encoding genes also influence peptide liberation. The PEPD gene encoding prolyl endopeptidase contains functional SNPs (rs731839, rs3786897) associated with 15-30% variability in enzyme activity. Similarly, the MME gene encoding neprilysin (a key enzyme in bioactive peptide processing) shows regulatory SNPs (rs989692, rs701109) that correlate with differential peptide generation efficiency [5] [8].
Genome-wide association studies (GWAS) have identified quantitative trait loci (QTLs) affecting milk protein hydrolysis. Chromosome 6 (32.4–34.1 Mb) harbors multiple genes (SLC17A1, PKD2) associated with casein hydrolysis kinetics. Individuals homozygous for the G allele of rs109421300 (located in a SLC17A1 enhancer region) demonstrate 40% higher serum YPFPGPI levels post-dairy consumption compared to those with the AA genotype [8].
Table 3: Genetic Variants Affecting YPFPGPI Generation
Gene | Variant | Molecular Consequence | Effect on YPFPGPI | Population Frequency |
---|---|---|---|---|
CSN2 | C>A (Pro67His) | Altered protease cleavage site | +210% in A1 variant | A1: 0.68 (European) |
PEPD | rs731839 (A>G) | Reduced enzyme activity | -18.7% per G allele | G: 0.42 (Global) |
MME | rs989692 (C>T) | Decreased transcription | -23.4% per T allele | T: 0.31 (Global) |
SLC17A1 | rs109421300 (A>G) | Enhanced enhancer activity | +40% in GG homozygotes | G: 0.19 (European) |
The interplay between precursor protein genetics and protease functionality creates substantial interindividual variability in YPFPGPI generation, potentially explaining differential physiological responses to dairy consumption across populations [2] [5] [8].
Table 4: Bioactive Peptides Derived from Casein Proteins
Peptide Sequence | Precursor Protein | Position | Primary Bioactivity |
---|---|---|---|
Tyr-Pro-Phe-Pro-Gly-Pro-Ile | β-casein A1 | 60-66 | Opioid agonist |
Glycomacropeptide | κ-casein | 106-169 | Prebiotic, immunomodulatory |
Casoxin D | αs1-casein | 158-164 | Opioid antagonist |
Casomorphin-7 | β-casein A1 | 60-66 | Opioid agonist |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7